molecular formula C19H18N2O4 B11313376 Methyl 4-(5-hydroxy-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl)benzoate

Methyl 4-(5-hydroxy-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl)benzoate

Cat. No.: B11313376
M. Wt: 338.4 g/mol
InChI Key: UOPSCFTWGGBLTN-UHFFFAOYSA-N
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Description

Methyl 4-{3-methyl-5-oxo-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-4-yl}benzoate is a complex organic compound that belongs to the class of oxazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core fused with an oxazole ring, which is further substituted with a benzoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{3-methyl-5-oxo-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-4-yl}benzoate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-4-oxo-1,2-dihydroquinoline with an appropriate oxazole precursor in the presence of a dehydrating agent can yield the desired oxazoloquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-methyl-5-oxo-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-4-yl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of methyl 4-{3-methyl-5-oxo-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-4-yl}benzoate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{3-methyl-5-oxo-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-4-yl}benzoate is unique due to its specific substitution pattern and the presence of both oxazole and quinoline rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 4-(3-methyl-5-oxo-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-4-yl)benzoate

InChI

InChI=1S/C19H18N2O4/c1-10-15-16(11-6-8-12(9-7-11)19(23)24-2)17-13(4-3-5-14(17)22)20-18(15)25-21-10/h6-9,16,20H,3-5H2,1-2H3

InChI Key

UOPSCFTWGGBLTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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